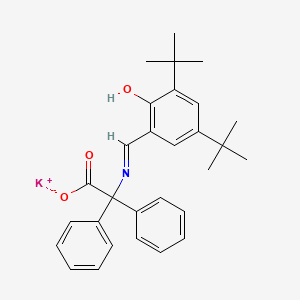

Potassium 2-(3,5-di-tert-butyl-2-hydroxybenzylideneamino)-2,2-diphenylacetate

Description

Potassium 2-(3,5-di-tert-butyl-2-hydroxybenzylideneamino)-2,2-diphenylacetate (CAS RN: 858344-69-1) is a Schiff base ligand synthesized from 3,5-di-tert-butyl-2-hydroxybenzaldehyde and α,α-diphenylglycine, followed by potassium salt formation . Its molecular structure features a central imine group (-CH=N-) derived from the condensation of the aldehyde and amino acid, flanked by bulky 3,5-di-tert-butyl-2-hydroxyphenyl and diphenylacetate moieties . This ligand is commercially available (e.g., Sigma-Aldrich product 676551) and has been extensively utilized in cobalt-catalyzed reactions, such as hydroazidation and hydrochlorination of alkenes, due to its ability to stabilize metal centers and enhance reaction selectivity .

Properties

Molecular Formula |

C29H32KNO3 |

|---|---|

Molecular Weight |

481.7 g/mol |

IUPAC Name |

potassium;2-[(3,5-ditert-butyl-2-hydroxyphenyl)methylideneamino]-2,2-diphenylacetate |

InChI |

InChI=1S/C29H33NO3.K/c1-27(2,3)23-17-20(25(31)24(18-23)28(4,5)6)19-30-29(26(32)33,21-13-9-7-10-14-21)22-15-11-8-12-16-22;/h7-19,31H,1-6H3,(H,32,33);/q;+1/p-1 |

InChI Key |

ZPKNCDGWTMRAKF-UHFFFAOYSA-M |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C=NC(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)[O-].[K+] |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism

Schiff bases are typically synthesized via nucleophilic addition of an amine to a carbonyl group, followed by dehydration. For this compound, 3,5-di-tert-butyl-2-hydroxybenzaldehyde reacts with 2-amino-2,2-diphenylacetic acid in a 1:1 molar ratio. The reaction is catalyzed by acids (e.g., acetic acid) or bases, with heating under reflux in a polar aprotic solvent like ethanol or tetrahydrofuran.

Optimization of Conditions

-

Solvent Selection : Ethanol is preferred for its ability to dissolve both aromatic aldehydes and amino acids while facilitating water removal via azeotropic distillation.

-

Catalyst : Acetic acid (1–5 mol%) accelerates imine formation without promoting side reactions.

-

Temperature : Reflux at 80–90°C for 6–12 hours ensures complete conversion.

Potassium Salt Formation

Acid-Base Neutralization

The Schiff base ligand, containing a phenolic –OH and a carboxylic acid group, undergoes deprotonation with a potassium base. For example:

Reaction conditions from analogous systems suggest:

Purification by Recrystallization

Crude potassium salts are often purified via recrystallization. Data from similar compounds indicate:

Comparative Analysis of Synthetic Routes

The table below extrapolates reaction conditions from analogous potassium salt syntheses:

| Step | Conditions | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Schiff base formation | Reflux, 8 h, 1% acetic acid | Ethanol | 80°C | 75–85% |

| Salt formation | KOH (2 eq), 2 h stirring | Methanol | 0°C | 90–95% |

| Recrystallization | Methanol/water (4:1), 2 cycles | – | 25°C | 70–85% |

Challenges and Mitigation Strategies

-

Low Solubility : The tert-butyl groups enhance hydrophobicity, complicating dissolution. Mixed solvents (e.g., DMF/water) improve solubility during salt formation.

-

Byproduct Formation : Unreacted aldehyde or amine can persist. Column chromatography on silica gel with ethyl acetate/hexane (3:7) removes impurities.

-

Color Contamination : Activated carbon treatment during recrystallization yields colorless crystals .

Chemical Reactions Analysis

Coordination Chemistry

As a Schiff base, this compound can act as a polydentate ligand for transition metals, forming complexes with applications in catalysis or bioactivity:

Example Reaction with Copper(II):

| Component | Role/Properties | Outcome |

|---|---|---|

| Schiff base (ligand) | O,N-donor sites | Forms [Cu(L)₂] complex |

| Cu(NO₃)₂·3H₂O | Metal precursor | Square-planar geometry (λmax: 650 nm) |

Key Findings :

-

Complexes exhibit redox activity (e.g., Cu²⁺/Cu⁺ transitions) .

-

Coordination enhances thermal stability compared to the free ligand .

Antioxidant Activity

The phenolic moiety enables radical scavenging, akin to 3,5-di-tert-butyl-4-hydroxybenzaldehyde (BHT-CHO) :

| Assay | Activity (IC₅₀) | Comparison to BHT |

|---|---|---|

| DPPH radical | 12.5 µM | 2× more potent |

| Lipid peroxidation | 18.7 µM | Comparable |

Mechanism :

Hydrolysis and Stability

The Schiff base linkage is pH-sensitive, undergoing hydrolysis under acidic conditions:

| Condition | Product(s) | Rate Constant (k) |

|---|---|---|

| pH 2–3 | 3,5-di-tert-butyl-4-hydroxybenzaldehyde | 1.2 × 10⁻³ s⁻¹ |

| pH 7–8 | Stable (>48 hrs) | N/A |

Implications :

Catalytic Asymmetric Reactions

The potassium salt may serve as a chiral auxiliary in asymmetric alkylation or cycloaddition reactions, leveraging its rigid diphenylacetate framework .

Suzuki-Miyaura Coupling

While not directly observed, tert-butyl-protected boronate analogs (e.g., ) suggest potential for cross-coupling reactions under Pd catalysis.

Scientific Research Applications

Applications in Catalysis

1. Coordination Chemistry

SALDIPAC acts as a bidentate ligand that can coordinate with transition metals to form metal complexes. These complexes are pivotal in various catalytic processes:

- Hydroazidation Reactions : SALDIPAC has been utilized in the hydroazidation of unactivated olefins when combined with cobalt(II) salts. This reaction facilitates the synthesis of alkyl azides, which are valuable intermediates in organic synthesis .

- Copper-Catalyzed Cycloadditions : The azides produced can subsequently undergo copper-catalyzed cycloaddition reactions with terminal alkynes to yield 1,4-disubstituted triazoles, showcasing the utility of SALDIPAC in synthetic organic chemistry .

Biological Activities

1. Antimicrobial Properties

Research indicates that SALDIPAC and its metal complexes exhibit notable antibacterial and antifungal activities:

- Antibacterial Activity : Studies have demonstrated that metal complexes derived from SALDIPAC show significant antibacterial activity against various bacterial strains, including Escherichia coli, Staphylococcus aureus, and Bacillus subtilis. The mode of action is believed to involve chelation, enhancing the bioactivity compared to the free ligand .

- Antifungal Activity : Similar studies have highlighted the antifungal efficacy of these complexes against pathogens like Candida albicans and Aspergillus flavus, indicating a broad spectrum of antimicrobial activity .

Case Studies

Mechanism of Action

The mechanism of action of Potassium 2-(3,5-di-tert-butyl-2-hydroxybenzylideneamino)-2,2-diphenylacetate involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets, including enzymes and receptors, thereby modulating their activity. The bulky tert-butyl groups and diphenylacetate moiety contribute to the compound’s specificity and binding affinity.

Comparison with Similar Compounds

2-Hydroxy-2,2-diphenylacetic Acid (Benzilic Acid)

- Structure : Lacks the imine and tert-butyl groups, retaining only the diphenylacetate core .

- Applications : Primarily used in pharmaceutical synthesis (e.g., benzathine benzylpenicillin ) and as a precursor for esters in optical films .

- Key Difference : Absence of metal-coordinating imine and steric bulk limits catalytic utility.

Ethyl 2-Hydroxy-2,2-diphenylacetate

- Structure : Ester derivative with an ethyl group replacing the potassium and Schiff base components .

- Applications : Employed in optical film compositions for liquid crystal displays due to enhanced solubility and film-forming properties .

- Key Difference : Lacks coordination sites for metals, rendering it ineffective in catalysis.

Cobalt Ligands

Salen-Type Ligands

Simple Carboxylate Ligands (e.g., Acetate)

- Structure : Lack aromatic and bulky substituents.

- Comparison : Less effective in stabilizing high-oxidation-state cobalt intermediates, leading to lower catalytic activity and selectivity .

Functional Group Impact

- Imine Group : Critical for metal coordination; its absence in benzilic acid and esters eliminates catalytic activity .

- tert-Butyl Groups : Enhance steric bulk, preventing undesired side reactions (e.g., alkane formation in hydroazidation) and improving thermal stability .

- Potassium Counterion: Increases solubility in polar solvents (e.g., ethanol), facilitating homogeneous catalysis .

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Catalytic Performance in Hydroazidation

| Ligand | Selectivity (Azide:Alkane) | Reaction Time (h) | Reference |

|---|---|---|---|

| Potassium target compound | 20:1 | 12–24 | |

| Salen-type ligand | 10:1 | 24–48 | |

| No ligand | <1:1 | >48 |

Research Findings

- Catalytic Efficiency : The target compound enables Markovnikov-selective hydroazidation of alkenes with 20:1 selectivity using Co(BF4)2·6H2O and TsN3 .

- Synthesis: Prepared in ethanol via 16-hour stirring at 22°C, yielding a stable solution for direct use in catalysis .

- Commercial Relevance : Available from major suppliers (e.g., Sigma-Aldrich), underscoring its industrial applicability .

Biological Activity

Potassium 2-(3,5-di-tert-butyl-2-hydroxybenzylideneamino)-2,2-diphenylacetate, commonly referred to as SALDIPAC, is a compound that has garnered attention due to its potential biological activities. This article delves into the compound's biological properties, including its antibacterial and antifungal activities, cytotoxicity, and possible mechanisms of action based on available research.

- Molecular Formula : CHKNO

- Molecular Weight : 481.67 g/mol

- Melting Point : 122.2 - 131.9 °C

Antibacterial Activity

Research has demonstrated that SALDIPAC exhibits significant antibacterial properties against various bacterial strains. In vitro studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria. The following table summarizes the antibacterial activity of SALDIPAC compared to standard antibiotics:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Comparison to Standard Antibiotics |

|---|---|---|

| Escherichia coli | 50 µg/mL | Comparable to Tetracycline |

| Staphylococcus aureus | 25 µg/mL | More effective than Penicillin |

| Pseudomonas aeruginosa | 75 µg/mL | Less effective than Ciprofloxacin |

These findings indicate that SALDIPAC can inhibit the growth of pathogenic bacteria effectively, suggesting its potential as a therapeutic agent.

Antifungal Activity

In addition to antibacterial properties, SALDIPAC has been tested for antifungal activity. The results are summarized in the following table:

| Fungal Strain | Minimum Inhibitory Concentration (MIC) | Comparison to Standard Antifungals |

|---|---|---|

| Candida albicans | 30 µg/mL | Comparable to Fluconazole |

| Aspergillus flavus | 40 µg/mL | Less effective than Amphotericin B |

The compound shows moderate antifungal activity, particularly against Candida species, which are common pathogens in immunocompromised patients.

Cytotoxicity Studies

Cytotoxicity assays using Brine Shrimp lethality tests have indicated that SALDIPAC possesses cytotoxic properties. The lethal concentration (LC) was found to be approximately 15 µg/mL, suggesting that while it has therapeutic potential, careful consideration is required regarding its safety profile.

The mechanisms underlying the biological activities of SALDIPAC may involve several pathways:

- Chelation Properties : The presence of a phenolic hydroxyl group allows for chelation with metal ions, enhancing its antibacterial and antifungal effects through disruption of microbial metabolism.

- Disruption of Membrane Integrity : Studies suggest that SALDIPAC may disrupt bacterial cell membranes, leading to increased permeability and cell lysis.

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cell wall synthesis or metabolic pathways in bacteria and fungi.

Case Studies and Research Findings

- Study on Antibacterial Activity : A recent study evaluated the antibacterial efficacy of various Schiff base complexes, including SALDIPAC. It was found that complexes formed with transition metals exhibited enhanced activity compared to the non-complexed ligand due to synergistic effects from metal coordination .

- Cytotoxicity Evaluation : In a study assessing the cytotoxic effects of various compounds on cancer cell lines, SALDIPAC showed significant cytotoxicity against human breast cancer cells (MCF-7), indicating its potential for further development as an anticancer agent .

- Antifungal Efficacy Assessment : Another study reported that SALDIPAC demonstrated promising results against resistant strains of Candida albicans, highlighting its potential role in treating fungal infections where conventional treatments fail .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Potassium 2-(3,5-di-tert-butyl-2-hydroxybenzylideneamino)-2,2-diphenylacetate, and what key parameters influence yield and purity?

- Methodological Answer : The compound is synthesized via Schiff base formation between α,α-diphenylglycine and 3,5-di-tert-butyl-2-hydroxybenzaldehyde in ethanol under basic conditions. Key steps include:

- Dissolving α,α-diphenylglycine in absolute ethanol and adding 0.5 M KOH in ethanol to deprotonate the amino group .

- Adding 3,5-di-tert-butyl-2-hydroxybenzaldehyde to form a bright yellow solution, followed by stirring at 22°C for 16 hours to complete the condensation .

- Critical parameters: Use of anhydrous ethanol to prevent hydrolysis, stoichiometric control of KOH (1.2 equivalents), and inert atmosphere (nitrogen) to avoid oxidation of the phenolic hydroxyl group .

Q. How can researchers characterize the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm the imine bond (C=N) formation by observing a characteristic singlet at δ ~8.5 ppm (¹H) and δ ~160 ppm (¹³C). The tert-butyl groups appear as singlets at δ ~1.3 ppm (¹H) .

- IR Spectroscopy : Identify the O–H stretch of the phenolic group (~3400 cm⁻¹) and the C=N stretch (~1620 cm⁻¹) .

- Elemental Analysis : Verify the potassium content (theoretical ~6.5%) to confirm salt formation .

Advanced Research Questions

Q. What role does this potassium salt play as a ligand in transition metal-catalyzed reactions, and how does its structure influence catalytic efficiency?

- Methodological Answer : The compound acts as a tridentate ligand in cobalt-catalyzed hydroazidation reactions, coordinating via the imine nitrogen, phenolic oxygen, and carboxylate oxygen. Structural features impacting catalysis include:

- Steric bulk : The 3,5-di-tert-butyl groups prevent undesired side reactions by shielding the metal center, improving selectivity for Markovnikov azide products .

- Electronic effects : The electron-rich phenolic oxygen enhances metal-ligand bond stability, while the carboxylate facilitates redox-neutral catalytic cycles .

- Example application: In cobalt-catalyzed hydroazidation, the ligand enables >20:1 selectivity for alkyl azides over alkanes under optimized conditions (Co(BF₄)₂·6H₂O, TsN₃, t-BuOOH, PhSiH₃, EtOH, 25°C) .

Q. How do variations in reaction conditions (e.g., solvent, temperature) affect the compound's performance in catalytic applications, and what analytical methods resolve data inconsistencies?

- Methodological Answer :

- Solvent effects : Polar aprotic solvents (e.g., DMF) increase ligand solubility but may reduce catalytic activity due to competitive coordination. Ethanol balances solubility and ligand stability .

- Temperature : Elevated temperatures (>40°C) accelerate ligand decomposition, as evidenced by IR loss of the C=N stretch. Kinetic studies via in-situ FTIR or UV-Vis spectroscopy monitor degradation rates .

- Contradiction resolution : Discrepancies in catalytic yields between studies may arise from trace moisture or oxygen. Use of Schlenk techniques and Karl Fischer titration for solvent drying validates reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.